molecular formula C13H19NO B11810247 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11810247
M. Wt: 205.30 g/mol
InChI Key: UPRXHBRRFILEMB-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The structure of this compound features a benzene ring fused with an oxazine ring, with tert-butyl and methyl substituents enhancing its chemical properties.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead dioxide (PbO2), reducing agents, and various nucleophiles and electrophiles . Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized oxazines .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The oxazine ring can participate in various chemical reactions, influencing the compound’s biological activity. For instance, the nitrogen lone pair in the oxazine ring can engage in conjugation with the π-system of quinones, affecting the compound’s redox properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substituents (tert-butyl and methyl groups) and its ability to undergo a wide range of chemical reactions. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

6-tert-butyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C13H19NO/c1-9-8-15-12-6-5-10(13(2,3)4)7-11(12)14-9/h5-7,9,14H,8H2,1-4H3

InChI Key

UPRXHBRRFILEMB-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

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